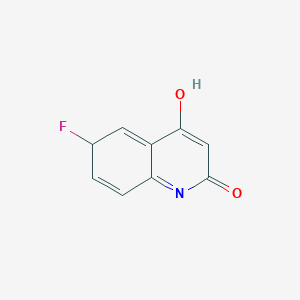
6-fluoro-4-hydroxy-6H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-4-hydroxy-6H-quinolin-2-one is a heterocyclic compound that belongs to the quinolone family. This compound is characterized by the presence of a fluorine atom at the 6th position and a hydroxyl group at the 4th position on the quinoline ring.
Métodos De Preparación
The synthesis of 6-fluoro-4-hydroxy-6H-quinolin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the reaction of 2-aminobenzoyl fluoride with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, resulting in the formation of this compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated processes to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
6-fluoro-4-hydroxy-6H-quinolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of quinone derivatives, while reduction leads to dihydroquinoline derivatives .
Aplicaciones Científicas De Investigación
6-fluoro-4-hydroxy-6H-quinolin-2-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 6-fluoro-4-hydroxy-6H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. By binding to the active site of the enzyme, this compound prevents the supercoiling of DNA, leading to the inhibition of bacterial growth .
In addition to its antimicrobial activity, the compound also exhibits anti-inflammatory and anticancer properties. It modulates various signaling pathways involved in inflammation and cell proliferation, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
6-fluoro-4-hydroxy-6H-quinolin-2-one can be compared with other similar compounds, such as:
4-hydroxyquinoline: Lacks the fluorine atom at the 6th position, resulting in different chemical and biological properties.
6-fluoroquinoline: Lacks the hydroxyl group at the 4th position, leading to variations in reactivity and biological activity.
Quinoline-2,4-dione: Contains both carbonyl groups at the 2nd and 4th positions, which significantly alters its chemical behavior and applications.
The uniqueness of this compound lies in the presence of both the fluorine atom and the hydroxyl group, which contribute to its distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C9H6FNO2 |
|---|---|
Peso molecular |
179.15 g/mol |
Nombre IUPAC |
6-fluoro-4-hydroxy-6H-quinolin-2-one |
InChI |
InChI=1S/C9H6FNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-5,12H |
Clave InChI |
NDXNXBQZFWRQRG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=O)C=C(C2=CC1F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile](/img/structure/B12345895.png)
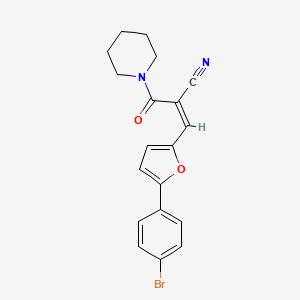
![N-(4-chlorophenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12345910.png)

![N-(3-chloro-2-methylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345930.png)
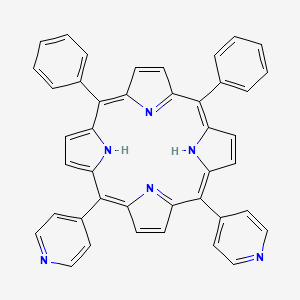
![N-(3-ethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345939.png)
![N-(3-fluoro-4-methylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345940.png)
![N-(4-butylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345943.png)
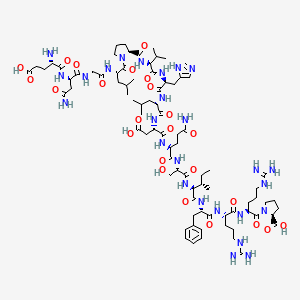
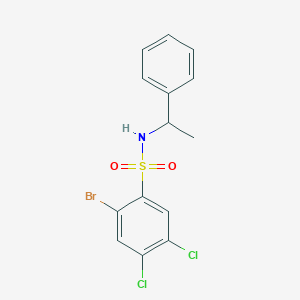
![6,7,8,8a-tetrahydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B12345960.png)
![3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12345968.png)
![5-(1-{[(2-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-propylpentanamide](/img/structure/B12345981.png)
